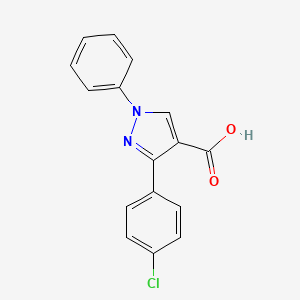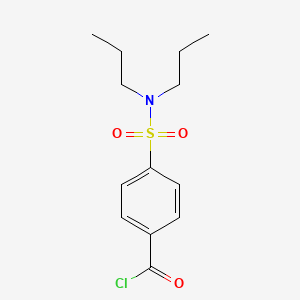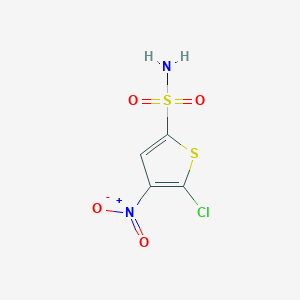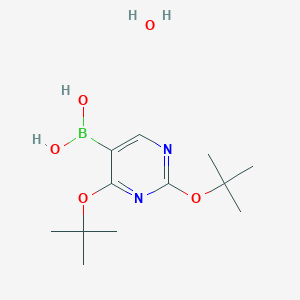
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine
概述
描述
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a piperidine ring and a thiadiazole ring. This compound is known for its diverse biological activities and has been the subject of extensive research in various fields, including medicinal chemistry, pharmacology, and materials science .
作用机制
Target of Action
Compounds with a similar 1,3,4-thiadiazol-2-amine scaffold have been found to have antimicrobial activity . Another compound with a similar structure was found to inhibit the IL-6/JAK/STAT3 pathway , which is an attractive target for cancer treatment .
Mode of Action
Based on the structure-activity relationship (sar) of the 1,3,4-thiadiazol scaffold, it was concluded that electron-withdrawing group increases the activity . This suggests that the compound might interact with its targets through electron transfer.
Biochemical Pathways
A similar compound was found to inhibit the il-6/jak/stat3 pathway , which is involved in cell growth, differentiation, and survival.
Result of Action
Compounds with a similar 1,3,4-thiadiazol-2-amine scaffold have been found to have antimicrobial activity , suggesting that they might inhibit the growth of microorganisms.
Action Environment
One source suggests that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , indicating that light, moisture, and temperature could affect its stability.
生化分析
Biochemical Properties
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as an inhibitor of glutaminyl cyclases, enzymes that convert N-terminal glutamine or glutamic acid residues into pyroglutamate . This interaction is significant as it can modulate the activity of proteins involved in cellular signaling pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the STAT3 signaling pathway, which is crucial for cell proliferation and survival . This inhibition leads to reduced cell proliferation and induced apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent translocation to the nucleus . This inhibition disrupts the transcription of genes involved in cell survival and proliferation. Additionally, it inhibits glutaminyl cyclases by binding to their active sites, thereby preventing the formation of pyroglutamate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its inhibitory effects on cellular functions, such as cell proliferation and apoptosis, are sustained over time . The stability and degradation of the compound need to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutaminyl cyclases, affecting the conversion of glutamine and glutamic acid residues . This interaction can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various biomolecules . It may also localize to specific organelles, depending on the presence of targeting signals or post-translational modifications. These localizations can affect its activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine typically involves the reaction of piperidine with 2-amino-1,3,4-thiadiazole. One common method includes the use of phosphoryl chloride as a dehydrating agent to facilitate the cyclization process . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound .
化学反应分析
Types of Reactions
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
2-Amino-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the piperidine moiety.
N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Contains a benzimidazole ring instead of the piperidine ring.
Uniqueness
5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine is unique due to the presence of both the piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This combination enhances its stability, solubility, and bioactivity compared to similar compounds .
属性
IUPAC Name |
5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c8-6-9-10-7(12-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCIZIQEBWQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363524 | |
| Record name | 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71125-46-7 | |
| Record name | 5-(1-Piperidinyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71125-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)




